N1-(2-chlorobenzyl)-N2-(2-methyl-5-nitrophenyl)oxalamide
CAS No.: 899975-09-8
Cat. No.: VC4572011
Molecular Formula: C16H14ClN3O4
Molecular Weight: 347.76
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899975-09-8 |
|---|---|
| Molecular Formula | C16H14ClN3O4 |
| Molecular Weight | 347.76 |
| IUPAC Name | N-[(2-chlorophenyl)methyl]-N'-(2-methyl-5-nitrophenyl)oxamide |
| Standard InChI | InChI=1S/C16H14ClN3O4/c1-10-6-7-12(20(23)24)8-14(10)19-16(22)15(21)18-9-11-4-2-3-5-13(11)17/h2-8H,9H2,1H3,(H,18,21)(H,19,22) |
| Standard InChI Key | TXMIFCAHEVNEOD-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NCC2=CC=CC=C2Cl |
Introduction
N1-(2-chlorobenzyl)-N2-(2-methyl-5-nitrophenyl)oxalamide is a synthetic organic compound belonging to the class of oxalamides, which are derivatives of oxalic acid. This compound features two aromatic substituents: a chlorobenzyl group and a nitrophenyl group, making it of interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
Synthesis
The synthesis of N1-(2-chlorobenzyl)-N2-(2-methyl-5-nitrophenyl)oxalamide typically involves the coupling of chlorobenzylamine with 2-methyl-5-nitrobenzoyl chloride. This reaction is facilitated by a nucleophilic attack by the amine on the acyl chloride, forming an amide bond. An inert atmosphere may be necessary to prevent oxidation or hydrolysis during synthesis.
Chemical Reactions
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Oxidation: Potassium permanganate can be used as an oxidizing agent.
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Reduction: Hydrogenation conditions can be applied for reduction.
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Substitution: Lewis acids or other catalysts may be required depending on the desired product.
Biological Activities
The exact mechanisms of action are not fully elucidated, but it is believed to involve interactions with specific biological targets. Further research is needed to clarify its therapeutic potentials.
Potential Applications
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Medicinal Chemistry: Potential pharmacological properties make it a subject of interest in drug development.
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Biological Research: Its unique structure suggests potential applications in studying biological pathways and interactions.
Techniques Used
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Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation.
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Mass Spectrometry: To confirm identity and purity.
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Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): For thermal properties.
Comparison with Other Oxalamides
| Compound | Molecular Weight (g/mol) | Substituents |
|---|---|---|
| N1-(2-chlorobenzyl)-N2-(2-methyl-5-nitrophenyl)oxalamide | 335.77 | Chlorobenzyl, Nitrophenyl |
| N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-methyl-5-nitrophenyl)oxalamide | 302.33 | Imidazolylpropyl, Nitrophenyl |
| N1-(2-chlorobenzyl)-N2-(4-fluorobenzyl)oxalamide | 320.76 | Chlorobenzyl, Fluorobenzyl |
This table highlights the diversity in oxalamide structures and their potential applications based on the substituents present.
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